trans-3,4-dichloro-N-2-(dimethylamino)cyclohexyl)-N-isopropylbenzamide
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Overview
Description
Isopropyl U-47700 is a synthetic opioid belonging to the trans-N-[2-(methylamino)cyclohexyl]-benzamide class. It is structurally similar to U-47700, a compound known for its potent analgesic properties. Isopropyl U-47700 has been reported to cause effects similar to those of heroin and fentanyl, making it a subject of interest in both medicinal chemistry and forensic toxicology .
Preparation Methods
The synthesis of Isopropyl U-47700 involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with dimethylamine to form the dimethylamino cyclohexyl intermediate.
Introduction of the benzamide moiety: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride to form the final product, Isopropyl U-47700.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents.
Chemical Reactions Analysis
Isopropyl U-47700 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Isopropyl U-47700 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods.
Biology: It is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Research focuses on its potential as an analgesic and its comparison with other opioid compounds.
Mechanism of Action
Isopropyl U-47700 exerts its effects primarily by acting as an agonist at the μ-opioid receptor. This interaction leads to the activation of downstream signaling pathways that result in analgesia, euphoria, and sedation. The compound has a significantly lower affinity for the κ-opioid and δ-opioid receptors, which contributes to its specific pharmacological profile .
Comparison with Similar Compounds
Isopropyl U-47700 is structurally similar to several other synthetic opioids, including:
U-47700: Both compounds share a similar core structure but differ in the substitution of the N-isopropyl group.
U-49900: This compound has a similar benzamide structure but with different substituents on the cyclohexyl ring.
Isopropyl U-47700 is unique due to its specific substitution pattern, which influences its binding affinity and pharmacological effects.
Properties
CAS No. |
2748319-16-4 |
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Molecular Formula |
C18H26Cl2N2O |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H26Cl2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1 |
InChI Key |
LGYQSYWASFBSHJ-IAGOWNOFSA-N |
Isomeric SMILES |
CC(C)N([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)N(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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